molecular formula C16H16FN5O3S B2651290 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide CAS No. 1299471-93-4

4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide

Cat. No.: B2651290
CAS No.: 1299471-93-4
M. Wt: 377.39
InChI Key: CTWHHPRIKJKNIX-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Chemistry in Medicinal Research

Pyrazole chemistry emerged in the late 19th century with Ludwig Knorr’s isolation of the parent pyrazole structure in 1883. Early synthetic methods, such as Hans von Pechmann’s acetylene-diazomethane reaction (1898), laid the groundwork for structural diversification. By the mid-20th century, pyrazole derivatives entered clinical use as nonsteroidal anti-inflammatory drugs (NSAIDs), exemplified by antipyrine (analgesic) and phenylbutazone (anti-gout). These discoveries established pyrazole’s role as a versatile pharmacophore capable of modulating diverse biological targets, including cyclooxygenases and kinases.

Evolution of Dual-Pyrazole Systems in Drug Discovery

Dual-pyrazole architectures, characterized by two interconnected pyrazole rings, gained prominence in the 21st century. These systems enhance target engagement through multivalent interactions. For instance, the 3,5-dimethylpyrazole subunit in the query compound improves metabolic stability by shielding labile functional groups from enzymatic degradation. Recent studies demonstrate that dual-pyrazole frameworks, such as those in axitinib (VEGFR inhibitor) and baricitinib (JAK inhibitor), enable precise modulation of kinase signaling pathways. The carbonyl bridge in 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide facilitates conformational rigidity, optimizing binding to hydrophobic enzyme pockets.

Privileged Nature of Pyrazole Framework in Pharmaceutical Research

Pyrazole’s "privileged scaffold" status arises from its ability to mimic peptide bonds while resisting hydrolytic cleavage. Key attributes include:

  • Hydrogen-bonding capacity : The two adjacent nitrogen atoms participate in hydrogen bonds with serine (e.g., in COX-2) or aspartate residues (e.g., in HIV protease).
  • Tunable lipophilicity : Methyl substituents at positions 3 and 5, as seen in the query compound, enhance membrane permeability.
  • Metabolic stability : Fluorine atoms and sulfonamide groups mitigate oxidative dealkylation by cytochrome P450 enzymes.

Notable pyrazole-based drugs include sildenafil (PDE5 inhibitor) and lenacapavir (HIV capsid inhibitor), which leverage these properties for prolonged therapeutic effects.

Relevance of Sulfonamide-Pyrazole Conjugates as Pharmacological Agents

Sulfonamide conjugation amplifies pyrazole’s pharmacological profile through:

  • Enhanced solubility : The sulfonamide group’s polarity improves aqueous solubility, critical for oral bioavailability.
  • Targeted inhibition : Sulfonamides act as zinc-binding groups (ZBGs) in carbonic anhydrase inhibitors, a mechanism repurposed in the query compound for potential antiproliferative activity.
  • Synergistic effects : Hybrids like 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide exploit sulfonamide’s electron-withdrawing effects to stabilize the pyrazole ring during metabolic processes.

Current Research Landscape of Fluorophenyl-Modified Pyrazoles

The 4-fluorophenyl moiety in the query compound reflects a strategic shift toward fluorine-enhanced drug design. Key advantages include:

  • Electron-withdrawing effects : Fluorine increases the sulfonamide group’s acidity, strengthening hydrogen bonds with target proteins.
  • Improved pharmacokinetics : Fluorine’s small atomic radius minimizes steric hindrance while enhancing blood-brain barrier penetration.
  • Resistance mitigation : Fluorophenyl groups disrupt efflux pump recognition in multidrug-resistant pathogens, as observed in recent pyrazole-based antibacterials.

Recent studies highlight fluorophenyl-pyrazoles in oncology, with compounds like pralsetinib (RET kinase inhibitor) demonstrating efficacy against fusion-driven cancers. The query compound’s dual-pyrazole system and fluorophenyl sulfonamide position it as a candidate for similar applications.

Properties

IUPAC Name

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3S/c1-9-8-10(2)22(20-9)16(23)14-11(3)18-19-15(14)26(24,25)21-13-6-4-12(17)5-7-13/h4-8,21H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWHHPRIKJKNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the sulfonamide group and the fluorophenyl moiety. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and fluorobenzene derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Compound 4h ():

  • Structure: N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide.
  • Key Differences: Contains a carboxamide (CONH) linker instead of a sulfonamide (SO2NH). Higher molecular weight (630.10 g/mol vs. 428.42 g/mol) due to additional substituents.
  • Implications : The tert-butyl groups in 4h may improve lipid solubility but reduce metabolic stability compared to the target compound’s methyl groups .

Pyrazoline Derivatives ():

  • Structures : 4,5-dihydro-1H-pyrazolines with fluorophenyl, bromophenyl, and chlorophenyl substituents.
  • Key Differences :
    • Pyrazolines (partially saturated pyrazole rings) exhibit greater conformational flexibility than fully aromatic pyrazoles.
    • The target compound’s sulfonamide group is absent in these derivatives, which instead feature carbaldehyde or ketone substituents.
  • Implications : Pyrazolines are often explored for anticonvulsant or anti-inflammatory activity, whereas sulfonamide-containing pyrazoles (like the target) may target enzymes such as carbonic anhydrases .

Sulfonamide-Containing Analogues

5-(3-Chlorophenylsulfanyl)pyrazole ():

  • Structure : Features a sulfanyl (S-linked) group instead of a sulfonamide.
  • Key Differences :
    • Sulfanyl groups are less polar than sulfonamides, reducing solubility in aqueous environments.
    • Bond angles (e.g., C4—S1—C6 = 102.5°) and torsional parameters differ due to sulfur’s larger atomic radius and lower electronegativity compared to sulfonamide’s SO2 group.
  • Implications : The target compound’s sulfonamide may enhance hydrogen-bonding interactions in biological systems .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Bis-pyrazole Sulfonamide, fluorophenyl, methyl 428.42 High polarity, potential enzyme inhibition
Compound 4h () Pyrazole-carboxamide tert-Butyl, hydroxyl, fluorophenyl 630.10 Antioxidant potential, steric bulk
Pyrazoline Derivatives () Dihydro-pyrazole Halogenated phenyl, carbaldehyde 250–350 (approx.) Conformational flexibility
5-(3-Chlorophenylsulfanyl)pyrazole Pyrazole Sulfanyl, chlorophenyl ~300 (approx.) Reduced solubility, altered geometry

Research Findings and Methodological Insights

  • Structural Confirmation : Both the target compound and analogues in rely on X-ray crystallography for structural validation. The SHELX software suite (–4) is widely used for such analyses, ensuring high precision in bond angle and torsional parameter calculations .
  • Biological Relevance : Sulfonamide groups (as in the target compound and 4h) are associated with inhibition of enzymes like carbonic anhydrase, whereas pyrazolines () are more commonly investigated for CNS activity. The fluorophenyl group’s electron-withdrawing effects may enhance binding affinity in both cases .
  • highlights the utility of fluorophenyl precursors in analogous syntheses .

Biological Activity

The compound 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-sulfonamide is a member of the pyrazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure

The molecular structure of the compound features a pyrazole core substituted with various functional groups, which are critical for its biological activity. The presence of the sulfonamide group and fluorophenyl moiety enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate that the compound exhibits significant cytotoxic effects, particularly against breast cancer (MCF7) cells. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound has shown effectiveness in reducing inflammation markers in vitro:

Inflammatory MarkerEffectReference
TNF-alphaDecreased levels
IL-6Decreased levels

These findings suggest that the compound may be useful in treating inflammatory diseases by modulating cytokine production.

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has also been explored. Preliminary studies indicate that this compound possesses activity against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity suggests potential applications in infectious disease treatment.

Case Studies

  • Case Study on Anticancer Effects : A study evaluating the effects of similar pyrazole derivatives on human cancer cell lines reported that compounds with structural similarities to our target compound exhibited significant growth inhibition and induced apoptosis through mitochondrial pathways .
  • Anti-inflammatory Mechanism : Another investigation focused on a related pyrazole derivative demonstrated its ability to inhibit NF-kB activation, leading to reduced expression of pro-inflammatory cytokines .

Q & A

Basic: What are the optimal synthetic routes for this compound, considering regioselectivity and yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of 3,5-dimethylpyrazole with a carbonylating agent (e.g., phosgene or triphosgene) to form the pyrazole-carbonyl intermediate. Subsequent sulfonylation with 4-fluorophenyl sulfonamide requires careful control of reaction temperature (0–5°C) and stoichiometric ratios to avoid over-sulfonation. Ultrasound-assisted methods (e.g., 40 kHz, 30 min) can improve yields (up to 85%) by enhancing reaction homogeneity . Regioselectivity is ensured by using bulky bases like DBU to direct sulfonamide formation at the pyrazole N3 position .

Basic: How can single-crystal X-ray diffraction confirm the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray analysis provides precise bond lengths, angles, and torsion angles. For this compound, monoclinic space group P2₁/c with unit cell parameters (e.g., a = 6.5449 Å, β = 100.604°) and hydrogen-bonding networks (N–H···S and C–H···F interactions) confirm the planar pyrazole core and sulfonamide geometry. A low R factor (<0.06) and high data-to-parameter ratio (>17:1) ensure reliability. Thermal displacement parameters (Ueq) should be analyzed to assess crystallographic stability .

Advanced: What methodological approaches resolve contradictions in reported bioactivity data for pyrazole-sulfonamide derivatives?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, solvent polarity) or structural analogs. To resolve discrepancies:

  • Comparative crystallography : Compare active vs. inactive analogs to identify critical hydrogen-bonding motifs (e.g., sulfonamide S=O interactions with target residues) .
  • Dose-response assays : Use standardized in vitro models (e.g., carbonic anhydrase inhibition at pH 7.4) to quantify IC50 values under controlled conditions .
  • Computational validation : Perform molecular dynamics simulations to assess binding mode consistency across studies .

Advanced: How can molecular docking predict binding affinity with carbonic anhydrase isoforms?

Methodological Answer:

  • Target selection : Prioritize isoforms CA II and CA IX due to their sulfonamide-binding zinc centers .
  • Ligand preparation : Generate the compound’s 3D structure with correct tautomerization (pyrazole NH orientation) using Gaussian09 at the B3LYP/6-31G* level.
  • Docking parameters : Use AutoDock Vina with a grid box centered on the zinc ion (20 ų). Key scoring terms include hydrogen-bond energy (weight = 0.5) and hydrophobic contacts. Validate results with co-crystallized sulfonamides (RMSD <2.0 Å) .

Advanced: What strategies optimize reaction conditions for introducing the 4-fluorophenyl group?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent polarity, temperature) using a central composite design. For Pd-catalyzed coupling, optimize Buchwald–Hartwig conditions (Pd(OAc)2, Xantphos, 110°C) in toluene/water (3:1) .
  • In situ monitoring : Use FT-IR to track aryl halide consumption. A reaction yield >90% is achievable with 5 mol% catalyst and 2 eq. K3PO4 .

Advanced: How does the sulfonamide group influence pharmacokinetics, and what assays evaluate this?

Methodological Answer:
The sulfonamide enhances solubility (log P ≈ 2.1) but may reduce metabolic stability. Critical assays:

  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification.
  • Plasma stability : Incubate with human plasma (37°C, 24 h) and measure degradation via LC-MS.
  • Caco-2 permeability : Assess apical-to-basolateral transport (Papp >1×10<sup>−6</sup> cm/s indicates good absorption) .

Advanced: What crystallographic parameters indicate solid-state stability issues?

Methodological Answer:

  • Thermal displacement (B-factors) : High B-factors (>4 Ų) in the sulfonamide group suggest conformational flexibility and potential instability.
  • Hydrogen-bonding density : Low intermolecular interactions (e.g., <2 H-bonds per molecule) correlate with hygroscopicity.
  • Packing coefficient : Calculate using PLATON; values <0.7 indicate poor crystal packing and stability risks .

Advanced: How can SAR studies enhance target selectivity via pyrazole substitution?

Methodological Answer:

  • Systematic substitution : Replace 3,5-dimethyl groups with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups.
  • In vitro profiling : Test analogs against panels of related targets (e.g., kinase or protease families) to identify selectivity cliffs.
  • Co-crystallization : Resolve structures of analog-target complexes to map steric/electronic requirements .

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